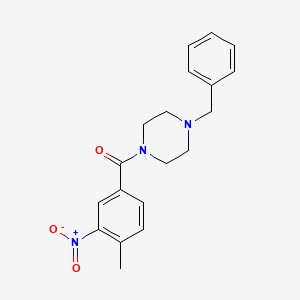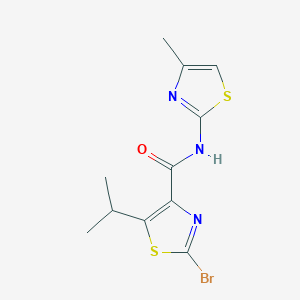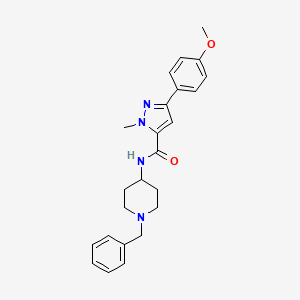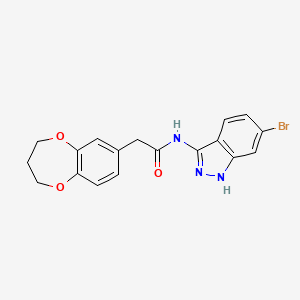![molecular formula C25H22N2O6 B11020589 Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate](/img/structure/B11020589.png)
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate is a complex organic compound with the molecular formula C18H17NO5. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with 4-aminobenzoic acid to form an intermediate product. This intermediate is then reacted with dimethyl isophthalate under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Análisis De Reacciones Químicas
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles such as amines or thiols to form substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry or material science .
Comparación Con Compuestos Similares
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate can be compared with other similar compounds, such as:
Dimethyl 5-({4-[(4-chlorobenzoyl)amino]benzoyl}amino)isophthalate: This compound has a similar structure but contains a chlorine atom instead of a methyl group, leading to different chemical properties and reactivity.
Dimethyl 5-({4-[(4-methoxybenzoyl)amino]benzoyl}amino)isophthalate: The presence of a methoxy group in this compound results in different electronic and steric effects, influencing its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C25H22N2O6 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
dimethyl 5-[[4-[(4-methylbenzoyl)amino]benzoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H22N2O6/c1-15-4-6-16(7-5-15)22(28)26-20-10-8-17(9-11-20)23(29)27-21-13-18(24(30)32-2)12-19(14-21)25(31)33-3/h4-14H,1-3H3,(H,26,28)(H,27,29) |
Clave InChI |
GHCHGDUXIHZMOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11020511.png)

![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11020522.png)

![(2E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide](/img/structure/B11020538.png)
![N-[3-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11020546.png)

![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B11020564.png)
![4-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11020578.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide](/img/structure/B11020580.png)
![N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-alanine](/img/structure/B11020587.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11020592.png)

